molecular formula C10H8N2O3 B1271769 N-1,3-benzodioxol-5-yl-2-cyanoacetamide CAS No. 142555-09-7

N-1,3-benzodioxol-5-yl-2-cyanoacetamide

Cat. No. B1271769
M. Wt: 204.18 g/mol
InChI Key: IPGDELMADGDOMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions, microwave-assisted reactions, and reactions with various reagents under mild conditions. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through acylation and microwave-assisted Gewald reaction, indicating a potential pathway for synthesizing similar compounds . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved multiple phases, including cyclization and substitution reactions . These methods could be adapted for the synthesis of N-1,3-benzodioxol-5-yl-2-cyanoacetamide.

Molecular Structure Analysis

X-ray diffraction is commonly used to confirm the molecular structure of synthesized compounds, as seen in the studies of various heterocyclic compounds . The molecular structure of N-1,3-benzodioxol-5-yl-2-cyanoacetamide would likely be confirmed using similar techniques, providing detailed information about its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of cyano and acetamide groups in the compounds can lead to diverse reactions, such as cyclization and nucleophilic attacks . The compound with a 3,5-dinitrophenyl group exhibited colorimetric sensing behavior, suggesting that N-1,3-benzodioxol-5-yl-2-cyanoacetamide may also participate in unique chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are typically characterized using techniques like IR, NMR, MS, and elemental analysis . These properties are crucial for understanding the behavior of the compounds in various environments and for their application in chemical and biological systems. The properties of N-1,3-benzodioxol-5-yl-2-cyanoacetamide would be expected to be analyzed in a similar manner to predict its stability, reactivity, and potential applications.

Scientific Research Applications

Antibacterial Activity

1,3-Benzodioxol-5-amine, a precursor related to N-1,3-benzodioxol-5-yl-2-cyanoacetamide, has been used to synthesize derivatives exhibiting antibacterial activity. These derivatives were found to be moderately weak inhibitors compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Anticancer and DNA Binding Properties

Derivatives of 1,3-benzodioxole, closely related to N-1,3-benzodioxol-5-yl-2-cyanoacetamide, have been synthesized and investigated for their anticancer, antibacterial, and DNA binding potential. One compound in particular demonstrated greater anticancer and antibacterial potency than standard reference compounds (Gupta et al., 2016).

Fluorescence Sensing

A study involving the synthesis of 5-hydroxy benzo[g]indoles, derived from compounds including 2-cyanoacetamides, demonstrated that these compounds are active in fluorescence with potential application in sensing Fe3+ ions (Maity et al., 2015).

Ultrasonically Assisted Synthesis

Innovative methods have been employed in the synthesis of cyanoacetamide derivatives, like the use of ultrasonication, which offers higher yields and purities compared to traditional methods. This approach demonstrates an eco-friendly alternative for the synthesis of N-substituted pyridinone derivatives (Almarhoon et al., 2020).

Potential Anticancer Agents

Specific benzodioxole-based dithiocarbamate derivatives synthesized via reactions involving N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide have been evaluated as potential anticancer agents, showing notable inhibitory effects on certain cancer cell lines (Altıntop et al., 2017).

Corrosion Inhibitors

Piperine derivatives, including 1,3-benzodioxol-5-yl variants, have been studied as green corrosion inhibitors on iron surfaces. These studies contribute to the understanding of the interaction between such compounds and metal surfaces, valuable in materials science and engineering (Belghiti et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDELMADGDOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278731
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-cyanoacetamide

CAS RN

142555-09-7
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142555-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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